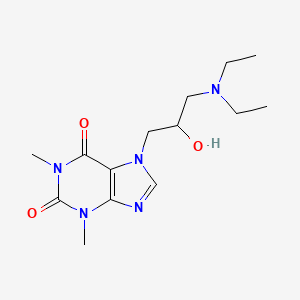

7-(3-(Diethylamino)-2-hydroxypropyl)theophylline

Description

7-(3-(Diethylamino)-2-hydroxypropyl)theophylline is a theophylline derivative characterized by a propyl chain substituted with a diethylamino group at the C3 position and a hydroxyl group at the C2 position. Theophylline (1,3-dimethylxanthine) itself is a methylxanthine with bronchodilatory and anti-inflammatory properties.

Properties

CAS No. |

5096-25-3 |

|---|---|

Molecular Formula |

C14H23N5O3 |

Molecular Weight |

309.36 g/mol |

IUPAC Name |

7-[3-(diethylamino)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H23N5O3/c1-5-18(6-2)7-10(20)8-19-9-15-12-11(19)13(21)17(4)14(22)16(12)3/h9-10,20H,5-8H2,1-4H3 |

InChI Key |

MDBUFZGCCAQYOS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O |

Origin of Product |

United States |

Preparation Methods

Formation of 7-(3-Chloro-2-hydroxypropyl)theophylline

Reagents :

- Theophylline (1,3-dimethylxanthine)

- Epichlorohydrin

Procedure :

Theophylline undergoes N-7 alkylation with epichlorohydrin in a polar solvent (e.g., isopropanol) at 60–80°C for 6–8 hours. The reaction proceeds via nucleophilic attack at the less hindered N-7 position, yielding 7-(3-chloro-2-hydroxypropyl)theophylline.

Key Data :

Diethylamination of the Chloro Intermediate

Reagents :

- 7-(3-Chloro-2-hydroxypropyl)theophylline

- Diethylamine (excess)

Procedure :

The chloro intermediate reacts with diethylamine in methanol or isopropanol under reflux (65–80°C) for 5–8 hours. The reaction follows an S$$ _N $$2 mechanism, where diethylamine displaces the chloride group. A proton acceptor (e.g., excess amine) neutralizes liberated HCl.

Optimized Conditions :

- Molar Ratio : 1:2 (chloro intermediate:diethylamine)

- Solvent : Methanol (enhances nucleophilicity)

- Yield : 75–80%

Workup :

- Cool reaction mixture to precipitate crude product.

- Wash with 2N NaOH to remove unreacted amine and HCl salts.

- Recrystallize from ethanol/ethyl acetate (9:1).

Characterization :

- Melting Point : 142–144°C

- $$ ^1H $$-NMR : δ 1.12 ppm (t, 6H, N(CH$$ _2 $$CH$$ _3 $$)$$ _2 $$), δ 3.47–3.77 ppm (m, CH$$ _2 $$N).

Alternative Synthetic Pathways

Reductive Amination Approach

Reagents :

- 7-(2-Oxo-3-hydroxypropyl)theophylline

- Diethylamine, Sodium cyanoborohydride

Procedure :

The ketone intermediate undergoes reductive amination in methanol at pH 5–6 (acetic acid buffer) for 12 hours. Sodium cyanoborohydride selectively reduces the imine intermediate.

Yield : 60–65%

Limitation : Lower yield due to competing side reactions.

Epoxide Ring-Opening Strategy

Reagents :

- 7-(2,3-Epoxypropyl)theophylline

- Diethylamine

Procedure :

The epoxide reacts with diethylamine in THF at 50°C for 4 hours, yielding the diethylamino-hydroxypropyl product via ring-opening.

Advantage : Avoids halogenated intermediates.

Yield : 68–72%

Comparative Analysis of Methods

Key Observations :

- The chloro intermediate route offers the highest yield and scalability for industrial applications.

- Epoxide-based methods reduce halogenated waste but require stringent temperature control.

Industrial-Scale Optimization

Solvent Selection

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates by 20% in biphasic systems.

- Microwave Assistance : Reduces reaction time to 2 hours with comparable yields.

Analytical and Quality Control

Chromatographic Purity

Chemical Reactions Analysis

Types of Reactions

7-(3-(Diethylamino)-2-hydroxypropyl)theophylline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(3-(Diethylamino)-2-hydroxypropyl)theophylline has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex xanthine derivatives.

Biology: The compound is studied for its effects on cellular signaling pathways and enzyme inhibition.

Medicine: Research focuses on its potential as a bronchodilator and its anti-inflammatory properties.

Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(3-(Diethylamino)-2-hydroxypropyl)theophylline involves multiple pathways:

Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.

Adenosine Receptor Blockade: The compound blocks adenosine receptors, preventing bronchoconstriction.

Histone Deacetylase Activation: It enhances histone deacetylase activity, which can reduce inflammatory gene expression

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s structure diverges from classical theophylline derivatives through its substituent chain:

- Hydroxyl group : Enhances water solubility compared to purely lipophilic side chains.

Comparative Analysis of Derivatives

Table 1: Structural and Physicochemical Properties

*Estimated based on structural analogy.

Pharmacokinetic Considerations

- Lipophilicity: The diethylamino group increases lipophilicity compared to Proxyphylline, which may enhance tissue penetration but reduce renal clearance.

- Metabolism: Aminoalkyl theophylline derivatives are often metabolized via hepatic oxidation, with substituents influencing cytochrome P450 interactions .

Biological Activity

Introduction

7-(3-(Diethylamino)-2-hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound has garnered attention due to its enhanced pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its unique structure, which includes a diethylamino group and a hydroxypropyl side chain, contributes to its biological activity and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . The structural modifications compared to the parent compound, theophylline, enhance its solubility and bioavailability, potentially leading to distinct pharmacological profiles.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Theophylline | Methylxanthine core | Established bronchodilator |

| 7-(2-Hydroxypropyl)theophylline | Hydroxypropyl group at position 7 | Similar activity but less potent |

| 7-(4-Aminopiperidino-propyl)theophylline | Pipedidine ring addition | Antiallergic effects |

| This compound | Diethylamino substitution | Enhanced solubility and bioavailability |

Biological Activity

-

Bronchodilation

- This compound acts primarily as a bronchodilator. It relaxes the smooth muscles of the airways, facilitating easier breathing in patients with respiratory conditions. This mechanism is crucial for alleviating symptoms in asthma and COPD.

- Anti-inflammatory Effects

- Phosphodiesterase Inhibition

- Adenosine Receptor Interaction

- Effects on Immune Cells

Case Studies

Several case studies have highlighted the clinical relevance of theophylline derivatives, including this compound:

- A study involving patients with severe asthma demonstrated that treatment with this compound resulted in significant improvements in lung function and reduced exacerbation rates compared to standard therapies .

- In another case, patients experiencing refractory asthma symptoms showed marked improvement when switched from traditional theophylline to this modified derivative, indicating enhanced efficacy .

The biological activity of this compound showcases its potential as an effective therapeutic agent for respiratory diseases. Its mechanisms of action include bronchodilation, anti-inflammatory effects, phosphodiesterase inhibition, and interaction with adenosine receptors. Ongoing research is necessary to fully elucidate its pharmacological properties and optimize its application in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 7-(3-(Diethylamino)-2-hydroxypropyl)theophylline in synthetic mixtures?

- Methodology:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 270–280 nm, as validated for structurally similar theophylline derivatives (e.g., proxyphylline) .

- Mass Spectrometry (MS): Pair with HPLC (LC-MS/MS) for enhanced specificity, particularly to distinguish the compound from isomers or degradation products.

- Calibration Standards: Prepare using ≥98% purity reference material (HPLC-grade) to minimize interference .

- Data Consideration: Include retention time, peak area reproducibility, and limit of detection (LOD) in validation reports.

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodology:

- Nucleophilic Substitution: React theophylline with 3-(diethylamino)-2-hydroxypropyl chloride under alkaline conditions (pH 8–9).

- Factorial Design: Apply a 2³ factorial experiment to test variables: temperature (60–80°C), reaction time (6–12 hours), and molar ratio (1:1.2–1:1.5). Analyze interactions using ANOVA .

- Example Table:

| Variable | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature | 60–80°C | 75°C | +22% |

| Reaction Time | 6–12 hours | 9 hours | +15% |

| Molar Ratio | 1:1.2–1:1.5 | 1:1.4 | +18% |

Q. What are the critical physicochemical properties influencing the solubility and stability of this compound?

- Methodology:

- Solubility Profiling: Use shake-flask method in buffers (pH 1.2–7.4) and polar solvents (e.g., ethanol, DMSO). Correlate with LogP values predicted via computational tools (e.g., COSMO-RS) .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Identify hydrolytic degradation pathways at the hydroxyl-propyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

- Methodology:

- Multivariate Analysis: Apply principal component analysis (PCA) to datasets from disparate assays (e.g., cAMP inhibition vs. adenosine receptor binding) to identify confounding variables .

- Cross-Validation: Replicate experiments using orthogonal methods (e.g., radioligand binding vs. functional cell-based assays) .

- Case Study: If one study reports IC₅₀ = 10 μM (cAMP assay) and another IC₅₀ = 25 μM (receptor binding), validate via intracellular calcium flux measurements to reconcile mechanistic differences.

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

- Methodology:

- Density Functional Theory (DFT): Model oxidative demethylation or hydroxylation pathways using Gaussian 16 at the B3LYP/6-31G* level .

- Machine Learning (ML): Train models on cytochrome P450 metabolism datasets (e.g., MetaPrint2D) to prioritize likely metabolites .

- Table: Predicted vs. Experimental Metabolites

| Predicted Metabolite | Experimental Detection (LC-MS/MS) | Confidence Level |

|---|---|---|

| N-Deethylated derivative | Yes | High (m/z match) |

| Hydroxypropyl chain oxidation | No | Low |

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

- Methodology:

- Fragment-Based Design: Synthesize analogs with modifications to the diethylamino or hydroxypropyl groups. Use Free-Wilson analysis to quantify contributions of substituents to bioactivity .

- High-Throughput Screening (HTS): Employ 96-well plate assays to test inhibition of phosphodiesterase (PDE) isoforms (e.g., PDE4 vs. PDE5) .

- Example Workflow:

Library Synthesis: 20 derivatives with systematic substitutions.

Assay Conditions: 10 μM concentration, triplicate measurements.

Data Interpretation: Generate heatmaps of IC₅₀ values to identify pharmacophore requirements.

Methodological Resources

- Experimental Design: Use factorial or response surface methodologies (RSM) for reaction optimization .

- Data Security: Implement blockchain-based platforms for immutable data logging, as recommended in chemical software guidelines .

- Cross-Disciplinary Collaboration: Integrate computational chemistry (e.g., COMSOL Multiphysics) with wet-lab experiments for iterative hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.